2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
Overview
Description
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H6F2N2O2 and its molecular weight is 176.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Polymer Synthesis
The reaction of 2-(1H-imidazol-1-yl)acetic acid with specific organotin compounds leads to the formation of complex structures like polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These complexes exhibit distinct coordination modes and structural characteristics, essential for advanced materials synthesis (Gan & Tang, 2011).
Fluorescence and Sensor Applications
Certain imidazole derivatives demonstrate unique chromotropic properties and fluorescent quenching effects, indicating potential applications in chemical sensing and fluorescence-based technologies (Sakaino, 1983).
Catalysis
Imidazole-based compounds, closely related to 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, have been used as catalysts in various chemical reactions, demonstrating their versatility in organic synthesis and potential in industrial applications (Grasa, Kissling, & Nolan, 2002).
Green Chemistry
The use of imidazol-1-yl-acetic acid as a catalyst in solvent-free conditions showcases its role in promoting environmentally friendly chemical processes. This is particularly relevant in the synthesis of compounds like 1,8-dioxooctahydroxanthenes (Nazari et al., 2014).
Pharmaceutical Research
Imidazole derivatives have been explored for their potential in medicinal chemistry, including the synthesis of compounds with antiinflammatory properties and the development of new drugs (Caliendo et al., 1994).
properties
IUPAC Name |
2,2-difluoro-2-(1-methylimidazol-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-3-2-9-4(10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFDWONDOWGMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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